Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate
Overview
Description
Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by the presence of an amino group at the 3-position, a bromine atom at the 4-position, and a methyl group at the 5-position, with a carboxylate ester group at the 2-position. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate typically involves multi-step reactions starting from commercially available thiophene derivatives. One common method includes the bromination of methyl 3-amino-5-methylthiophene-2-carboxylate using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, the purification process, including recrystallization and chromatography, is optimized to meet industrial standards.
Types of Reactions:
Substitution Reactions: The bromine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted thiophene derivatives.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
- Substituted thiophene derivatives
- Nitrothiophene derivatives
- Aminothiophene derivatives
- Coupled products with various aromatic or aliphatic groups
Scientific Research Applications
Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to interact with biological targets.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and bromine substituents can influence the compound’s binding affinity and specificity towards molecular targets. In electronic applications, the compound’s electronic properties, such as electron density and conjugation, play a crucial role in its performance.
Comparison with Similar Compounds
- Methyl 3-amino-4-methylthiophene-2-carboxylate
- Methyl 3-amino-4-chloro-5-methylthiophene-2-carboxylate
- Methyl 3-amino-4-iodo-5-methylthiophene-2-carboxylate
Comparison: Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate is unique due to the presence of the bromine atom, which can participate in various substitution and coupling reactions, making it a versatile intermediate in organic synthesis. Compared to its chloro and iodo analogs, the bromine derivative offers a balance between reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-3-4(8)5(9)6(12-3)7(10)11-2/h9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDIBIRKBPDUPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C(=O)OC)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724406 | |
Record name | Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-49-0 | |
Record name | Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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